2-(4-Ethoxyanilino)-N'-(2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyanilino)-N’-(2-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an ethoxy group attached to an aniline ring and a hydroxybenzylidene group attached to an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyanilino)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 4-ethoxyaniline and 2-hydroxybenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyanilino)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyanilino)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)-N’-(2-hydroxybenzylidene)acetohydrazide
- 2-(4-Chloroanilino)-N’-(2-hydroxybenzylidene)acetohydrazide
- 2-(4-Nitroanilino)-N’-(2-hydroxybenzylidene)acetohydrazide
Uniqueness
2-(4-Ethoxyanilino)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to the presence of the ethoxy group, which may impart specific chemical and biological properties
Properties
CAS No. |
101579-50-4 |
---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-15-9-7-14(8-10-15)18-12-17(22)20-19-11-13-5-3-4-6-16(13)21/h3-11,18,21H,2,12H2,1H3,(H,20,22)/b19-11+ |
InChI Key |
ZRENLGRZSOZULZ-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.